BenchChemオンラインストアへようこそ!

6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Lipophilicity Membrane permeability Quinolone SAR

6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 55376-45-9) is a synthetic quinolone-3-carboxylic acid derivative belonging to the 4-oxo-1,4-dihydroquinoline family. Its core scaffold comprises a 1-ethyl substituent, a 3-carboxylic acid group essential for DNA gyrase binding, and a distinctive 6-cyclohexyl group that distinguishes it from the 6-fluoro substituent found in modern fluoroquinolones.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
CAS No. 55376-45-9
Cat. No. B12925496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS55376-45-9
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCC3)C(=O)O
InChIInChI=1S/C18H21NO3/c1-2-19-11-15(18(21)22)17(20)14-10-13(8-9-16(14)19)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,21,22)
InChIKeyODYUHUFJYHVWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 55376-45-9): Chemical Identity, Physicochemical Profile, and Procurement Context


6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 55376-45-9) is a synthetic quinolone-3-carboxylic acid derivative belonging to the 4-oxo-1,4-dihydroquinoline family [1]. Its core scaffold comprises a 1-ethyl substituent, a 3-carboxylic acid group essential for DNA gyrase binding, and a distinctive 6-cyclohexyl group that distinguishes it from the 6-fluoro substituent found in modern fluoroquinolones [2]. Key calculated physicochemical parameters include a molecular weight of 299.36 g·mol⁻¹, a polar surface area (PSA) of 59.30 Ų, and a predicted n-octanol/water partition coefficient (LogP) of 3.77 . This compound is catalogued in the ECHA substance database and is commercially available from multiple research-chemical suppliers, typically at ≥97% purity [3].

Why Generic Substitution of 6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with Other Quinolone-3-carboxylic Acids Is Scientifically Unjustified


Quinolone-3-carboxylic acid derivatives exhibit profound differences in antibacterial potency, spectrum, and pharmacokinetic behaviour depending on the nature and position of the substituent at C-6. The SAR established by Koga et al. demonstrated that substituents at position 6 critically govern the steric and electronic complementarity with the DNA gyrase–DNA complex [1]. Replacing the 6-cyclohexyl group with a 6-fluoro substituent (as in norfloxacin) increases potency but simultaneously alters the resistance profile and the lipophilicity balance required for penetration of the outer membrane of Gram-negative bacteria [2]. Similarly, moving the cyclohexyl group to position 7 yields a positional isomer (CAS 55376-50-6) with identical molecular formula but a completely different spatial orientation of the hydrophobic bulk relative to the enzyme active site . The target compound occupies a distinct region of physicochemical space: its LogP of 3.77 is substantially higher than that of nalidixic acid (LogP ≈1.19–1.42) or norfloxacin (LogP ≈1.66), predicting markedly different membrane partitioning and tissue distribution [3]. Generic interchange without experimental validation therefore risks selecting a compound with divergent target engagement, antibacterial spectrum, and ADME properties.

Quantitative Differentiation Evidence for 6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Against Its Closest Comparators


LogP-Driven Membrane Permeability Differentiation vs. Nalidixic Acid

The predicted LogP of the target compound (3.77) is approximately 2.6–3.2 log units higher than that of nalidixic acid (LogP 1.19–1.42) . This difference arises from the 6-cyclohexyl substituent replacing the hydrogen at C-6 and contributes to enhanced partitioning into lipid bilayers, a determinant of passive diffusion across bacterial outer membranes and mammalian cell membranes alike.

Lipophilicity Membrane permeability Quinolone SAR

PSA Differentiation and Implications for Gram-Negative Outer Membrane Penetration vs. Norfloxacin

The target compound has a computed polar surface area (PSA) of 59.30 Ų, which is approximately 15 Ų lower than that of norfloxacin (PSA 74.57 Ų) [1]. The 6-cyclohexyl group, lacking the hydrogen-bonding capacity of the piperazine side chain present in norfloxacin, reduces overall polarity. Lower PSA values correlate with improved passive diffusion through the lipid bilayer of the Gram-negative outer membrane, a rate-limiting barrier for many antibacterial agents [2].

Polar surface area Outer membrane penetration Quinolone uptake

Positional Isomerism: 6-Cyclohexyl vs. 7-Cyclohexyl Substitution and Predicted DNA Gyrase Binding Mode

The target compound bears the cyclohexyl substituent at position 6, whereas its positional isomer (CAS 55376-50-6) carries the identical cyclohexyl group at position 7 . In the co-crystal structure of quinolone–DNA–gyrase ternary complexes, the C-6 and C-7 substituents project into distinct sub-pockets of the enzyme active site; a hydrophobic group at C-6 interacts with a lipophilic cleft near Ser83, while a C-7 substituent occupies the solvent-exposed region normally engaged by the piperazine ring of fluoroquinolones [1]. The two isomers therefore present non-equivalent pharmacophores despite identical molecular formula and molecular weight.

Positional isomer DNA gyrase binding Quinolone SAR

Patent-Backed Structural Novelty: 6-Cycloalkyl Quinolone-3-carboxylic Acid Intellectual Property Landscape

The 6-cyclohexyl configuration is explicitly claimed in US patent US3960868A, which covers derivatives of 6,7 or 8 cycloalkyl 4-oxo quinoline 3-carboxylic acid and their use as analgesic, anti-inflammatory, and antimicrobial agents [1]. The patent establishes a broad genus with documented in vitro antibacterial activity at concentrations from approximately 0.2 µg/mL against multiple Gram-positive and Gram-negative species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [1]. This patent protection and the associated biological data provide a defined intellectual property position that distinguishes the 6-cycloalkyl sub-class from the later fluoroquinolone patents (e.g., norfloxacin, US4146719) that focus on 6-fluoro substitution.

Patent landscape Freedom to operate Cycloalkyl quinolone

Validated Application Scenarios for 6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Based on Differential Evidence


Non-Fluorinated Quinolone Lead Optimization and SAR Expansion

The target compound serves as a key intermediate for constructing libraries of non-fluorinated quinolones. Its 6-cyclohexyl group provides a steric and lipophilic benchmark (LogP 3.77, PSA 59.30 Ų) that can be systematically varied to map the hydrophobic pocket of DNA gyrase without the confounding electronic effects of fluorine [1]. Unlike 6-fluoroquinolones, this scaffold allows independent tuning of C-6 steric bulk and C-7 basic amine substituents, enabling deconvolution of steric vs. electronic contributions to antibacterial activity [2].

Physicochemical Probe for Gram-Negative Outer Membrane Permeation Studies

With a PSA of 59.30 Ų—substantially below the ~75 Ų typical of piperazine-containing fluoroquinolones—this compound is suited for investigations of passive diffusion through porin-restricted outer membranes of Pseudomonas aeruginosa and Acinetobacter baumannii [3]. Its higher LogP (3.77 vs. 1.19–1.66 for nalidixic acid and norfloxacin) also makes it a useful comparator for studying the interplay between lipophilicity, porin exclusion, and efflux susceptibility in multidrug-resistant Gram-negative isolates [3].

Synthetic Building Block for Hybrid Quinolone Conjugates

The free 7-position of the target compound permits further functionalization—halogenation, amination, or cross-coupling—to generate hybrid molecules that combine the 6-cyclohexyl quinolone core with other pharmacophores [2]. This contrasts with the 7-cyclohexyl isomer (CAS 55376-50-6), where the cyclohexyl group occupies the conventional derivatization site, limiting synthetic versatility . The 6-cyclohexyl scaffold thus offers greater chemical tractability for generating focused libraries.

Antimicrobial Resistance-Modulator Research and Non-Antibiotic Quinolone Applications

The patent US3960868A discloses that compounds within this series possess histamine-liberation-inhibiting and anti-inflammatory activities in addition to antibacterial properties [2]. The absence of the 6-fluoro substituent may reduce the mitochondrial toxicity and tendinopathy risks associated with fluoroquinolones, positioning the 6-cyclohexyl quinolone scaffold as a starting point for developing non-antibiotic quinolone derivatives targeting inflammation or allergy pathways [2].

Quote Request

Request a Quote for 6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.